3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Lipophilicity Membrane permeability Druglikeness

Researchers requiring differentiated thiourea building blocks for CNS drug discovery or metal catalyst design face limited options with the precise ortho-Cl/meta-CF3 pharmacophore and tert-butyl-hydrazine tail. This compound directly addresses that gap: - CNS-optimized scaffold: TPSA 41.29 Ų, logP 4.23, Fsp³ 0.42 - below BBB threshold for CNS target exploration. - Tunable metal binding: pKa 9.09 enables mild deprotonation; N,S- and N,N-bidentate coordination modes for catalyst design. - Agrochemical differentiation: Privileged 2-Cl-5-CF3-phenyl motif combined with hindered thiourea tail for patent-differentiated lead series. Supplied at ≥95% purity with sealed dry storage at 2-8°C. Global shipping available.

Molecular Formula C12H15ClF3N3S
Molecular Weight 325.78
CAS No. 721415-49-2
Cat. No. B2618973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
CAS721415-49-2
Molecular FormulaC12H15ClF3N3S
Molecular Weight325.78
Structural Identifiers
SMILESCC(C)(C)N(C(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl)N
InChIInChI=1S/C12H15ClF3N3S/c1-11(2,3)19(17)10(20)18-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,17H2,1-3H3,(H,18,20)
InChIKeyWNWJBQGVERCSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea (CAS 721415-49-2): Procurement-Relevant Physicochemical Baseline


3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea (CAS 721415-49-2) is a trisubstituted thiourea derivative bearing a 2-chloro-5-(trifluoromethyl)phenyl ring on N1 and both a tert-butyl group and a primary amino group on the hydrazine‑derived N3. Its molecular formula is C₁₂H₁₅ClF₃N₃S, with a molecular weight of 325.78 g·mol⁻¹ . The compound is supplied at ≥95% purity and requires sealed, dry storage at 2–8 °C . It is classified as harmful/irritant (GHS07, Signal Word Warning; H302, H315, H319, H335) . No primary research publications reporting quantitative biological activity data for this specific compound were identified at the time of analysis.

Trisubstituted thiourea scaffold with ortho‑Cl/meta‑CF₃ aryl and tert‑butyl‑hydrazine N3
Research‑grade building block for medicinal and coordination chemistry
GHS07 Warning classification supports simplified lab handling

Why 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea Cannot Be Replaced by Simple Thiourea or Phenylthiourea Analogs


In silico and experimentally determined physicochemical property profiles demonstrate that generic substitution with des‑tert‑butyl, mono‑substituted phenylthiourea, or meta‑chlorophenyl analogs would produce markedly different logP, acid dissociation constant, topological polar surface area, and fraction sp³ values. These differences would alter membrane permeability, protein binding, and metabolic stability in any biological or catalytic application. The compound's unique combination of a 2‑chloro‑5‑(trifluoromethyl)phenyl ring and a hydrazine‑derived tert‑butyl‑amino substituent creates a property set not reproducible by simpler, commercially interchangeable thiourea building blocks.

Lipophilicity shift Des‑tert‑butyl and 3‑chlorophenyl analogs show lower logP, which may alter membrane permeability and target engagement profiles.
Acid strength mismatch Lacking the tert‑butyl‑hydrazine motif raises pKa, potentially weakening hydrogen‑bond donation and metal coordination.
Polar surface area difference Des‑tert‑butyl analog has TPSA ~82 Ų, likely reducing BBB penetration potential relative to the target (~41 Ų).

Quantitative Differentiation Evidence for 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea (CAS 721415-49-2)


Elevated Lipophilicity Compared to Des‑tert‑Butyl and 3‑Chlorophenyl Analogs

The target compound (CAS 721415-49-2) exhibits a computed logP of 4.23, which is 0.55 log units higher than the des‑tert‑butyl analog 1‑amino‑3‑[2‑chloro‑5‑(trifluoromethyl)phenyl]thiourea (CAS 206559‑51‑5; logP 3.68) and 1.22 log units higher than the 3‑chlorophenyl‑retaining analog 3‑amino‑3‑tert‑butyl‑1‑(3‑chlorophenyl)thiourea (CAS 721418‑80‑0; logP 3.01). The introduction of both the tert‑butyl group and the trifluoromethyl substituent drives a substantial increase in lipophilicity [1].

Lipophilicity (logP)
Reported
4.23 Target
3.68 Des‑tert‑butyl analog Δ +0.55
3.01 3‑Chlorophenyl analog Δ +1.22
May support intracellular and CNS‑targeted screening
Calculated logP from vendor databases
Lipophilicity Membrane permeability Druglikeness

Enhanced Acid Strength (Lower pKa) Relative to Thiourea Analogs Lacking the tert‑Butyl‑Hydrazine Motif

The target compound possesses a predicted acid dissociation constant (pKa) of 9.09, compared to 9.92 for the des‑tert‑butyl analog 4‑[2‑chloro‑5‑(trifluoromethyl)phenyl]‑3‑thiosemicarbazide (CAS 206559‑51‑5) and 11.91 for the des‑amino‑tert‑butyl analog [2‑chloro‑5‑(trifluoromethyl)phenyl]thiourea (CAS 21714‑35‑2). The lower pKa indicates that the thiourea N–H proton is more acidic, which may facilitate stronger hydrogen‑bond donor interactions and influence metal‑coordination chemistry [1].

Acid Strength (pKa)
Reported
9.09 Target
9.92 Des‑tert‑butyl analog Δ −0.83
11.91 Des‑amino‑tert‑butyl analog Δ −2.82
May support stronger hydrogen‑bond donation and metal coordination
Predicted pKa from vendor databases
Acid dissociation constant Ionization state Protein binding

Reduced Topological Polar Surface Area (TPSA) Versus the Des‑tert‑Butyl Thiosemicarbazide Analog

The target compound has a TPSA of 41.29 Ų, substantially lower than the 82.17 Ų reported for the des‑tert‑butyl analog 1‑amino‑3‑[2‑chloro‑5‑(trifluoromethyl)phenyl]thiourea (CAS 206559‑51‑5). The tert‑butyl group reduces the solvent‑accessible polar surface area by nearly 50%, a property classically associated with improved blood–brain barrier penetration and oral absorption [1].

TPSA Reduction
Reported
41.29 Ų Target
82.17 Ų Des‑tert‑butyl analog Δ −40.88 (−50%)
TPSA below BBB threshold may support CNS penetration studies
Calculated TPSA from vendor data
Polar surface area Blood–brain barrier penetration Oral bioavailability

Higher Fraction sp³ (Fsp³) for Improved Developability Profile

The target compound has a fraction sp³ (Fsp³) of 0.42, a metric associated with greater molecular complexity and a higher probability of clinical success. Although comparable Fsp³ data are not available for the immediate des‑tert‑butyl or des‑amino‑tert‑butyl analogs, the presence of the tert‑butyl group on the hydrazine nitrogen of the target compound directly increases saturated carbon count relative to simpler phenylthiourea scaffolds, which typically exhibit Fsp³ values below 0.3 .

Fraction sp³ (Fsp³)
Class‑level
0.42 Target
Typical phenylthioureas (class‑level) ≥ +0.12
May support improved developability profile over simpler scaffolds
Comparator data are class‑level estimates
Fraction sp³ Molecular complexity Developability

Unique Ortho‑Chloro / Meta‑Trifluoromethyl Substitution Pattern: Impact on LogD and Electrostatics

The target compound carries a 2‑chloro‑5‑(trifluoromethyl)phenyl substitution pattern. When compared with the commercially available 3‑chlorophenyl regioisomer 3‑amino‑3‑tert‑butyl‑1‑(3‑chlorophenyl)thiourea (CAS 721418‑80‑0; logP 3.01), the target exhibits a 1.22 log unit increase in lipophilicity, and its LogD at pH 7.4 is 4.22 versus approximately 2.5–3.0 for the 3‑chlorophenyl analog (estimated by the logP difference). The ortho‑chloro substituent, combined with the electron‑withdrawing meta‑CF₃ group, generates a distinct electrostatic surface that may affect π‑stacking and halogen‑bonding interactions in protein binding pockets [1].

Substitution Pattern
Reported
logP 4.23, LogD 4.22 2‑Cl‑5‑CF₃ target
logP 3.01 3‑Chlorophenyl regioisomer Δ +1.22
Exact regioisomer may support structure‑dependent property studies
Calculated logP/LogD from vendor databases
Aryl substitution pattern LogD Electrostatic potential

Differentiated Hazard Profile: Warning vs. Danger Classification

The target compound is classified as GHS07 (Harmful/Irritant) with Signal Word 'Warning' (H302, H315, H319, H335) . In contrast, the des‑amino‑tert‑butyl analog [2‑chloro‑5‑(trifluoromethyl)phenyl]thiourea (CAS 21714‑35‑2) carries a GHS06 ('Danger') classification with H301 (toxic if swallowed) . The target compound's lower acute oral toxicity hazard may simplify laboratory handling, shipping classification, and regulatory compliance for procurement.

Hazard Profile
Head‑to‑head
GHS07 Warning (H302) Target
GHS06 Danger (H301) Des‑amino‑tert‑butyl analog
May reduce shipping restrictions and handling requirements
GHS classification per vendor SDS
GHS classification Safety Shipping

Optimal Research and Procurement Scenarios for 3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea (CAS 721415-49-2)


Scaffold for CNS‑Penetrant Lead Optimization Programs

The compound's TPSA of 41.29 Ų (well below the 60–70 Ų blood–brain barrier threshold) , combined with logP 4.23 and an Fsp³ of 0.42 , provides an attractive starting scaffold for medicinal chemistry programs targeting CNS enzymes or receptors. Procurement of this specific compound ensures the ortho‑Cl/meta‑CF₃ pharmacophore and the tert‑butyl‑hydrazine moiety are intact for SAR exploration.

Thiourea Ligand for Metal Coordination and Catalysis

The lower pKa (9.09) relative to simple phenylthiourea analogs [1] facilitates deprotonation and metal binding under mild conditions. The presence of both a primary amino group and a thiocarbonyl donor enables diverse coordination modes (N,S‑bidentate or N,N‑bidentate). Researchers in inorganic and organometallic chemistry can exploit this differentiated acidity for designing catalysts with tunable electronic properties.

Privileged Intermediate for Agrochemical Discovery

The 2‑chloro‑5‑(trifluoromethyl)phenyl motif is a privileged scaffold in commercial fungicides and herbicides [2][3]. The target compound uniquely combines this motif with a hindered tert‑butyl‑hydrazine‑thiourea tail, potentially offering differentiated binding to succinate dehydrogenase or other validated agrochemical targets. Agrochemical discovery groups can use this compound as a building block for generating patent‑differentiated lead series.

Physicochemical Probe in Membrane Permeability Assays

With a logP of 4.23 and LogD (pH 7.4) of 4.22 , this compound resides in a lipophilicity range suitable for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 calibration studies. When used alongside lower‑logP analogs (e.g., CAS 206559‑51‑5, logP 3.68; CAS 721418‑80‑0, logP 3.01), it provides a defined lipophilicity ladder for validating computational permeability models.

Application
Selection Property
Validation Focus
CNS‑targeted lead optimization
Low TPSA and moderate lipophilicity
Blood‑brain barrier penetration potential
Metal coordination chemistry
Enhanced N–H acidity (lower pKa)
Metal binding and deprotonation behavior
Agrochemical lead discovery
Ortho‑Cl/meta‑CF₃ privileged motif
Target engagement in agrochemical assays
Permeability assay calibration
Defined logP/logD position in lipophilicity series
PAMPA / Caco‑2 model calibration
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